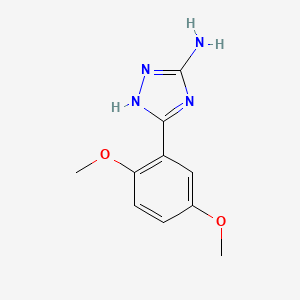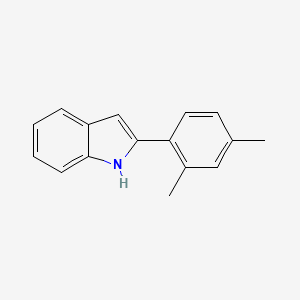
Dimethyl cyclohexane-1,3-dicarboxylate
描述
Dimethyl cyclohexane-1,3-dicarboxylate is an organic compound with the molecular formula C10H16O4. It is a diester derived from cyclohexane-1,3-dicarboxylic acid and methanol. This compound is used in various chemical synthesis processes and has applications in multiple scientific fields.
作用机制
Mode of Action
It is known to participate in cycloaddition reactions
Biochemical Pathways
It is known that similar compounds, such as triketones, inhibit p-hydroxyphenylpyruvatedioxygenase (hppd), a key enzyme in plants . This enzyme breaks down the amino acid tyrosine into components used by plants to create necessary molecules .
Pharmacokinetics
Some thermophysical properties such as density, refractive index, and enthalpy of formation have been evaluated .
Result of Action
It has been suggested that similar compounds may have herbicidal properties .
Action Environment
It is known that environmental factors can significantly impact the effectiveness and behavior of similar compounds .
准备方法
Synthetic Routes and Reaction Conditions: Dimethyl cyclohexane-1,3-dicarboxylate can be synthesized by esterification of cyclohexane-1,3-dicarboxylic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient separation techniques, such as distillation, ensures the production of high-quality this compound .
化学反应分析
Types of Reactions: Dimethyl cyclohexane-1,3-dicarboxylate undergoes various chemical reactions, including:
Hydrogenation: Catalytic hydrogenation can convert the ester to the corresponding alcohol.
Hydrolysis: Acidic or basic hydrolysis can break down the ester into cyclohexane-1,3-dicarboxylic acid and methanol.
Oxidation: Oxidative reactions can further modify the ester, leading to the formation of different functional groups.
Common Reagents and Conditions:
Hydrogenation: Typically involves the use of hydrogen gas and a metal catalyst such as palladium or nickel under high pressure.
Hydrolysis: Requires either a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide) and is usually performed under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrogenation: Produces cyclohexane-1,3-dimethanol.
Hydrolysis: Yields cyclohexane-1,3-dicarboxylic acid and methanol.
Oxidation: Can lead to various oxidized derivatives depending on the specific conditions and reagents used.
科学研究应用
Dimethyl cyclohexane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, resins, and plasticizers
相似化合物的比较
Dimethyl cyclohexane-1,4-dicarboxylate: Similar in structure but differs in the position of the carboxylate groups.
Dimethyl terephthalate: An aromatic ester with similar functional groups but a different ring structure.
Dimethyl succinate: A linear diester with similar reactivity but lacks the cyclohexane ring
Uniqueness: Dimethyl cyclohexane-1,3-dicarboxylate is unique due to its specific ring structure and the position of the ester groups, which influence its reactivity and applications. Its cyclohexane ring provides rigidity and stability, making it suitable for various industrial and research applications .
属性
IUPAC Name |
dimethyl cyclohexane-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUOYGUOKMUSPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905266 | |
| Record name | Dimethyl cyclohexane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6998-82-9, 10021-92-8 | |
| Record name | cis-Cyclohexane-1,3-dicarboxylic acid dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006998829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Cyclohexane-1,3-dicarboxylic acid dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010021928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl cyclohexane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
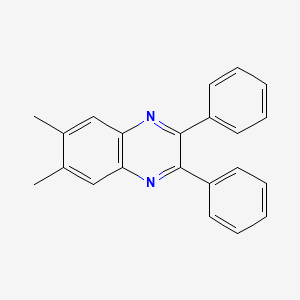
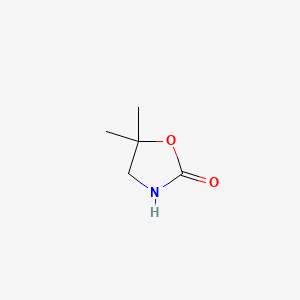
![4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B3025507.png)
![2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B3025512.png)

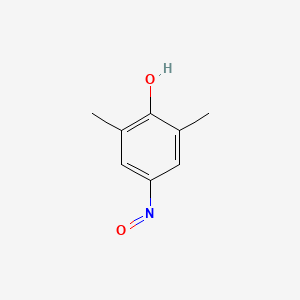


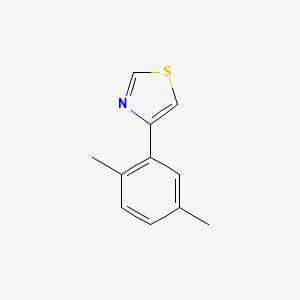

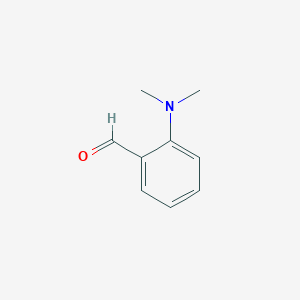
![1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3025526.png)
